N-(4-nitrophenyl)hydrazinecarboxamide
Overview
Description
N-(4-nitrophenyl)hydrazinecarboxamide is a chemical compound with the molecular formula C7H8N4O3 and a molecular weight of 196.16 g/mol. This compound is of interest to researchers in various fields, including chemistry, biochemistry, medicine, and material science.
Preparation Methods
The synthesis of N-(4-nitrophenyl)hydrazinecarboxamide involves several steps. One common method includes the reaction of 4-nitrophenylhydrazine with an appropriate carboxylic acid derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
N-(4-nitrophenyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different hydrazinecarboxamide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-nitrophenyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers use it to study enzyme inhibition and protein interactions.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The pathways involved in its action include the modulation of signal transduction and metabolic processes .
Comparison with Similar Compounds
N-(4-nitrophenyl)hydrazinecarboxamide can be compared with other hydrazinecarboxamide derivatives, such as N-(3-nitrophenyl)hydrazinecarboxamide . While both compounds share similar structural features, this compound is unique due to its specific nitro group position, which influences its reactivity and biological activity . Other similar compounds include various substituted hydrazinecarboxamides that differ in their substituent groups and exhibit distinct chemical and biological properties .
By understanding the unique characteristics and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
1-amino-3-(4-nitrophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c8-10-7(12)9-5-1-3-6(4-2-5)11(13)14/h1-4H,8H2,(H2,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUOXWYHCUEFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499404 | |
Record name | N-(4-Nitrophenyl)hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17433-93-1 | |
Record name | N-(4-Nitrophenyl)hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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